1-(2-CHLORO-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(2,4-DIMETHYLBENZOYL)THIOUREA
Description
1-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-(2,4-dimethylbenzoyl)thiourea is a complex organic compound that features a unique combination of heterocyclic structures and functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Properties
IUPAC Name |
N-[[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S/c1-12-5-7-15(13(2)10-12)20(28)27-22(30)25-17-11-14(6-8-16(17)23)21-26-19-18(29-21)4-3-9-24-19/h3-11H,1-2H3,(H2,25,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHGWYGCZBYEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-(2,4-dimethylbenzoyl)thiourea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the oxazolo[4,5-b]pyridine scaffold: This can be achieved through cyclization reactions involving appropriate pyridine derivatives and oxazole precursors under specific conditions such as heating or using catalysts.
Introduction of the chloro group: Chlorination of the aromatic ring can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with thiourea: The final step involves coupling the chlorinated oxazolo[4,5-b]pyridine derivative with 2,4-dimethylbenzoyl isothiocyanate to form the desired thiourea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-(2,4-dimethylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of amine derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to a variety of functionalized derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-(2,4-dimethylbenzoyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-(2,4-dimethylbenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action include signal transduction pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds to 1-(2-chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-(2,4-dimethylbenzoyl)thiourea include:
1-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-(2,4-dimethylbenzoyl)urea: Differing by the presence of a urea group instead of thiourea.
1-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-(2,4-dimethylbenzoyl)guanidine: Featuring a guanidine group.
1-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-(2,4-dimethylbenzoyl)carbamate: Containing a carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
